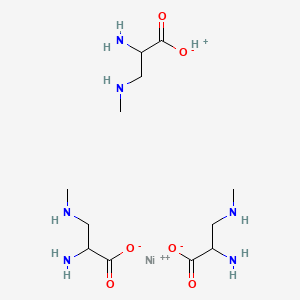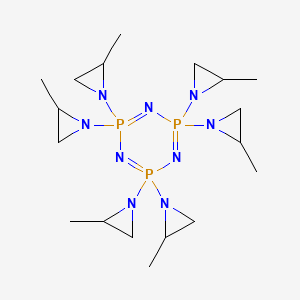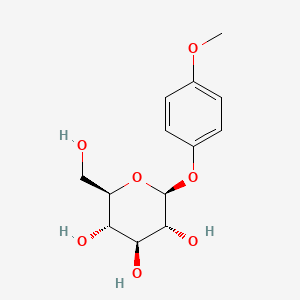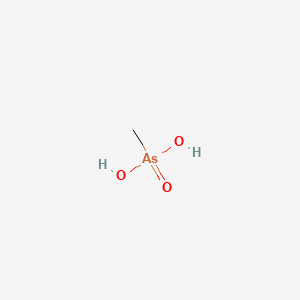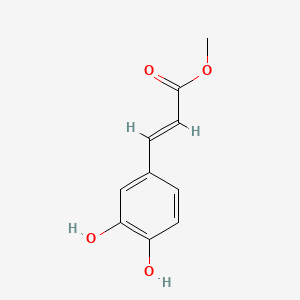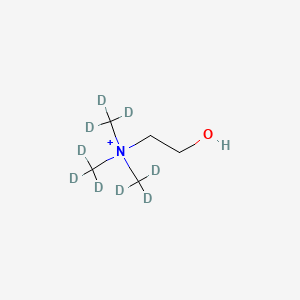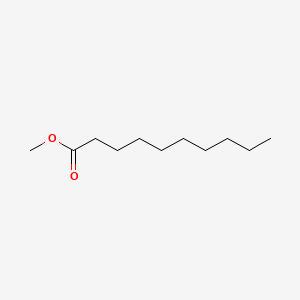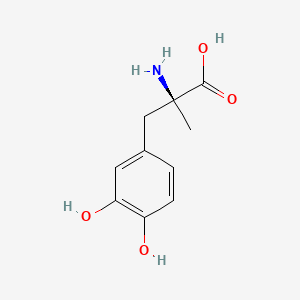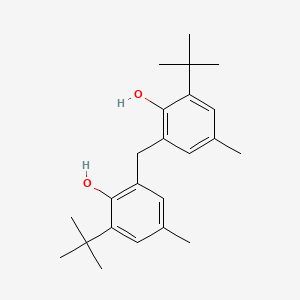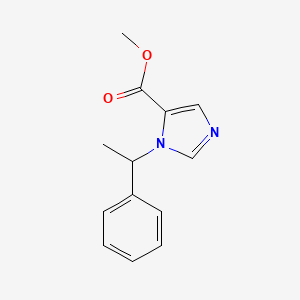
Metomidate
Overview
Description
Metomidate is a non-barbiturate imidazole compound that was discovered by Janssen Pharmaceutica in 1965. It is primarily used as a sedative-hypnotic drug in Europe for both human and veterinary purposes. This compound is also utilized in medical imaging, particularly in positron emission tomography (PET) to detect tumors of adrenocortical origin .
Mechanism of Action
Target of Action
Metomidate primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an inhibitory neurotransmitter receptor that plays a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a positive allosteric modulator on the GABA A receptor . This means that it enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, which binds to the GABA A receptor . By increasing the duration of time for which the Cl- ionopore at the GABA A receptor is open, this compound prolongs the post-synaptic inhibitory effect of GABA .
Biochemical Pathways
This compound affects the biochemical pathway involving the enzyme 11β-hydroxylase . This enzyme is critical for cortisol production. This compound suppresses this enzyme, thereby interrupting cortisol synthesis . This suppression of cortisol synthesis is a key downstream effect of this compound’s action on the GABA A receptor .
Pharmacokinetics
It is known that this compound is rapidly metabolized . The metabolism of this compound is similar to that of its analog, etomidate, which is metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of a hypnotic state . This is achieved through its modulation of the GABA A receptor, which enhances the inhibitory effect of GABA and reduces neuronal excitability . This compound also suppresses the adrenocortical axis by inhibiting 11β-hydroxylase, which interrupts cortisol synthesis .
Action Environment
It is known that this compound’s effectiveness as a hypnotic agent can be influenced by the physiological state of the patient, such as their cardiovascular and respiratory stability
Biochemical Analysis
Biochemical Properties
Metomidate is a potent inhibitor of the enzyme cholinesterase and inhibits the activity of many other enzymes in the central nervous system . It produces its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, thus enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used with positron emission tomography (PET) to detect tumors of adrenocortical origin . The scan involves an injection of a small amount of a radioactive tracer which will remain in the body for a few hours .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase . This makes the drug unsuitable for administration by a prolonged infusion .
Temporal Effects in Laboratory Settings
The rapid onset and short duration of action of this compound make it particularly useful in settings where quick induction and recovery from anesthesia are desirable . Involuntary muscle movements were observed, which are of potential concern for further development .
Dosage Effects in Animal Models
Studies in pigs have shown that hemorrhagic shock only minimally affects etomidate pharmacokinetics
Metabolic Pathways
This compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . This rapid metabolism contributes to its short duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Metomidate can be synthesized through a chemoenzymatic process. One method involves the regioselective alkylation of methyl 1H-imidazole-5-carboxylate using the Mitsunobu reaction. This process joins two fragments: (S)-1-(4-iodophenyl)ethanol and methyl 1H-imidazole-5-carboxylate, with inversion of configuration . Another approach involves the synthesis of stannylated this compound as a precursor for radiohalogenations, which is useful for creating radiopharmaceuticals .
Industrial Production Methods: Industrial production of this compound typically involves the synthesis of its precursors followed by regioselective alkylation. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Metomidate undergoes various chemical reactions, including nucleophilic substitution and electrophilic halogenation. It is also involved in the formation of radiolabeled compounds for medical imaging .
Common Reagents and Conditions:
Nucleophilic Substitution: Utilizes methyl 1H-imidazole-5-carboxylate and (S)-1-(4-iodophenyl)ethanol.
Electrophilic Halogenation: Involves the use of iodine or other halogens to create radiolabeled derivatives.
Major Products: The major products formed from these reactions include stannylated and iodinated derivatives of this compound, which are used in radiopharmaceutical applications .
Scientific Research Applications
Metomidate has several scientific research applications:
Medical Imaging: Used in PET scans to detect adrenocortical tumors.
Pharmacological Studies: Investigated for its sedative-hypnotic properties and its effects on the central nervous system.
Radiopharmaceuticals: Utilized in the synthesis of radiolabeled compounds for diagnostic imaging.
Comparison with Similar Compounds
Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.
Methoxycarbonyl Etomidate: An analog of etomidate with a shorter duration of action and rapid metabolism.
Cyclopropyl-Methoxycarbonyl Metomidate: Another analog with high hypnotic potency and intermediate duration of action.
Uniqueness: this compound is unique in its specific binding to CYP11B enzymes in the adrenal cortex, making it highly effective for imaging adrenocortical tumors. Its ability to be radiolabeled also sets it apart from other sedative-hypnotic drugs .
Properties
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZEKYDSVTYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048411 | |
| Record name | Metomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-20-8 | |
| Record name | Metomidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5377-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metomidate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metomidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metomidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (metomidate), and what is its primary mechanism of action?
A1: Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (this compound) is a short-acting hypnotic drug belonging to the imidazole class. It exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) within the central nervous system. []
Q2: How does this compound's interaction with the GABAergic system lead to its observed hypnotic effects?
A2: this compound acts as a positive allosteric modulator of the GABAA receptor, a ligand-gated chloride channel. By binding to a specific site on the receptor distinct from the GABA binding site, this compound increases the receptor's affinity for GABA and enhances the effects of GABA binding. This leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a reduction in neuronal excitability. This suppression of neuronal activity manifests as the hypnotic effects observed with this compound administration. [, ]
Q3: What is a notable downstream effect of this compound on adrenal function?
A3: this compound is known to inhibit cortisol synthesis in the adrenal cortex by acting on the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This inhibition can lead to cortisol deficiency, which has important implications for its use in certain clinical settings. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H14N2O2, and its molecular weight is 230.26 g/mol. []
Q5: Are there specific spectroscopic techniques used to characterize this compound?
A5: Yes, third-derivative spectrophotometry is a validated analytical method used for the determination of this compound in aqueous solutions. This method relies on the spectral properties of the D,L-1-(1-phenylethyl)-imidazole-5-carboxylic acid formed during this compound hydrolysis. []
Q6: How is this compound administered, and what factors influence its pharmacokinetic profile?
A6: this compound can be administered intravenously, intramuscularly, intraperitoneally, or through immersion baths depending on the species and intended application. Its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, vary significantly across species. Factors such as body size, temperature, and metabolic rate can influence its uptake, clearance, and elimination half-life. [, , , , , ]
Q7: How effective is this compound as an anesthetic agent in different species?
A7: The efficacy of this compound as an anesthetic varies greatly between species and can be influenced by factors such as dose, administration route, and water parameters. In some fish species, such as turbot (Scophthalmus maximus), this compound effectively induces anesthesia for procedures like tagging or size measuring. [] Conversely, in leopard frogs (Rana pipiens), this compound has shown limited efficacy as a sole anesthetic agent, often producing prolonged sedation rather than surgical anesthesia. []
Q8: Are there any notable toxicological concerns associated with this compound use?
A8: While generally considered safe for short-term use in many species, this compound can cause adverse effects, particularly at higher doses or with prolonged exposure. Some reported adverse effects include prolonged sedation, respiratory depression, cardiovascular effects, and potential for muscle damage. In certain species, such as pigs, this compound anesthesia has been linked to cortisol deficiency, which can exacerbate circulatory failure during bacterial infection. [, , , ]
Q9: What are the primary applications of this compound in scientific research?
A9: this compound is frequently employed in research settings as an anesthetic or sedative for various procedures, including handling, transport, and surgical interventions. Its ability to induce sedation in a wide range of species, including fish, amphibians, and mammals, makes it a valuable tool for researchers studying physiology, behavior, and disease. [, , , , , ]
Q10: How is this compound being utilized in the development of diagnostic tools for adrenal disorders?
A10: Radiolabeled forms of this compound, such as 11C-metomidate and [123I]iodothis compound, are being investigated as potential tracers for positron emission tomography (PET) imaging of the adrenal glands. These tracers target the CYP11B enzymes found in the adrenal cortex and can aid in the visualization and characterization of adrenal lesions, including adenomas and carcinomas. [, , , , ]
Q11: What are the limitations of using this compound as an anesthetic or sedative?
A12: this compound's limitations include species-specific responses, variable induction and recovery times, and potential for prolonged sedation. [] Its use in certain procedures, such as open-water capture of young rockfish, is limited by the fishes' ability to detect and avoid the anesthetic. [] Additionally, this compound's suppression of cortisol production raises concerns for its use in stressed or diseased animals. [, , ]
Q12: What are some alternatives to this compound for anesthesia and euthanasia in research settings?
A13: Alternatives to this compound include other anesthetic agents, such as MS-222 (tricaine methanesulfonate), clove oil, 2-phenoxyethanol, and AQUI-S, as well as injectable anesthetics like tiletamine/zolazepam and ketamine. [, , , , , , ] The choice of anesthetic or euthanasia agent should be based on factors such as the species, procedure, and desired duration of effect.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


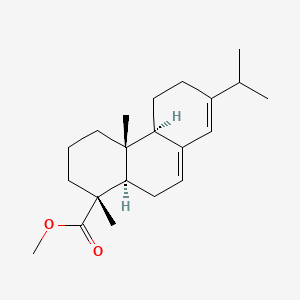
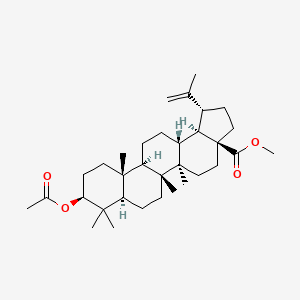
![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)
